Imidazolone
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Overview
Description
2H-Imidazol-2-one, also known as 1,3-Dihydro-2H-imidazol-2-one, is a compound with the empirical formula C3H4N2O . It is a key component in functional molecules used in a variety of applications .
Synthesis Analysis
Recent advances in the synthesis of substituted imidazoles have been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole . The methodologies used are based around the functional group compatibility of the process and resultant substitution patterns around the ring .Molecular Structure Analysis
The molecular structure of 2H-Imidazol-2-one consists of three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . It is a five-membered heterocyclic moiety .Chemical Reactions Analysis
The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Physical and Chemical Properties Analysis
2H-Imidazol-2-one is a solid compound . More detailed physical and chemical properties are not available in the sources.Safety and Hazards
Future Directions
Properties
CAS No. |
378750-35-7 |
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Molecular Formula |
C3H2N2O |
Molecular Weight |
82.06 g/mol |
IUPAC Name |
imidazol-2-one |
InChI |
InChI=1S/C3H2N2O/c6-3-4-1-2-5-3/h1-2H |
InChI Key |
WZELXJBMMZFDDU-UHFFFAOYSA-N |
SMILES |
C1=NC(=O)N=C1 |
Canonical SMILES |
C1=NC(=O)N=C1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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